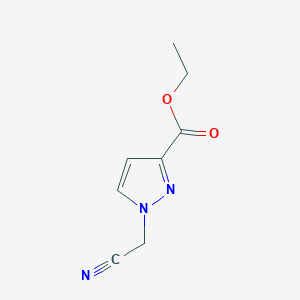

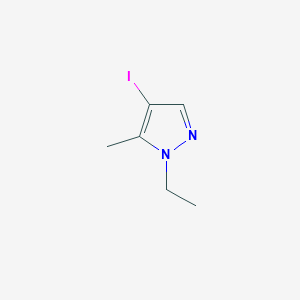

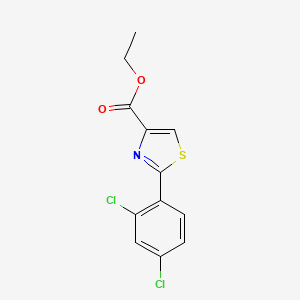

![molecular formula C7H6ClN3 B1421068 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 954422-25-4](/img/structure/B1421068.png)

7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine

Overview

Description

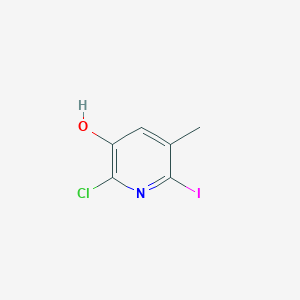

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 954422-25-4. Its linear formula is C7H6ClN3 .

Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The overall yield was high and the absence of catalysts explained the good performance for the synthesis . The sub-products generated during this synthesis were methanol, dimethylamine, and water .Molecular Structure Analysis

The molecular structure of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is represented by the InChI Code: 1S/C7H6ClN3/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,1H3 . The molecular weight of the compound is 167.6 .Physical And Chemical Properties Analysis

The compound is a colorless solid . It has a storage temperature requirement of refrigeration .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine”, focusing on unique applications:

Optical Applications

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They can be used as fluorophores with good photobleaching performance, which is essential for fluorescence microscopy and other imaging techniques .

Inhibitory Effects in Cancer Research

Compounds in this class have shown good inhibitory effects with IC50 values comparable to known cancer drugs like sorafenib. This suggests potential applications in cancer research for drug discovery and therapeutic development .

Synthesis Methodology

An efficient synthesis methodology for pyrazolo[1,5-a]pyrimidines has been developed, which could be applied to the synthesis of “7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine”. This methodology is important for producing these compounds at scale for research and industrial applications .

Cyclocondensation Reactions

The cyclocondensation reaction method has been used to produce derivatives of pyrazolo[1,5-a]pyrimidines. This chemical reaction is crucial for creating a variety of compounds with potential applications in material science and pharmaceuticals .

Precursors in Chemical Synthesis

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using related precursors. These derivatives can serve as building blocks for more complex molecules in chemical synthesis and drug design .

Safety and Hazards

Mechanism of Action

Target of action

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in various fields. The specific targets of these compounds can vary widely depending on their structure and functional groups .

Mode of action

The mode of action of pyrazolo[1,5-a]pyrimidines can also vary depending on their specific structure and targets. Some of these compounds have been studied for their potential as kinase inhibitors , which means they could work by binding to kinases and inhibiting their activity .

Biochemical pathways

The biochemical pathways affected by pyrazolo[1,5-a]pyrimidines would depend on their specific targets. If a compound is a kinase inhibitor, for example, it could affect pathways that are regulated by that kinase .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazolo[1,5-a]pyrimidines would depend on their specific structure. Some factors that could influence these properties include the compound’s size, charge, and the presence of functional groups that can form hydrogen bonds .

Result of action

The molecular and cellular effects of pyrazolo[1,5-a]pyrimidines would depend on their mode of action and the biochemical pathways they affect. For kinase inhibitors, the effects could include changes in cell signaling, cell cycle progression, and cell survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of pyrazolo[1,5-a]pyrimidines .

properties

IUPAC Name |

7-chloro-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMXFLHGRWQZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678376 | |

| Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine | |

CAS RN |

954422-25-4 | |

| Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

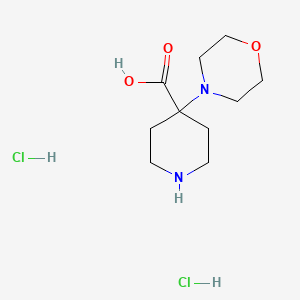

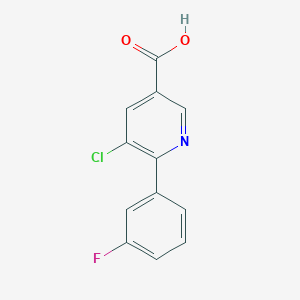

![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)